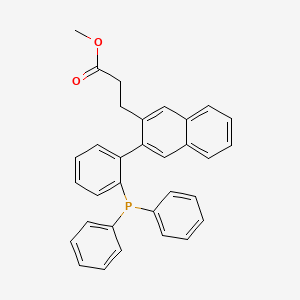
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is an organic compound with the molecular formula C32H27O2P and a molecular weight of 474.53 g/mol . This compound is known for its complex structure, which includes a naphthalene ring, a diphenylphosphanyl group, and a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2-naphthalenepropanoic acid with diphenylphosphine in the presence of a catalyst to form the intermediate compound. This intermediate is then esterified using methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenepropanoic acid, 3-[2-(diphenylphosphino)phenyl]-, methyl ester .
- 2-[3,5-di-(naphthalen-2-yl)-phenyl]-naphthalen .
Uniqueness
Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C32H27O2P |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 3-[3-(2-diphenylphosphanylphenyl)naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C32H27O2P/c1-34-32(33)21-20-26-22-24-12-8-9-13-25(24)23-30(26)29-18-10-11-19-31(29)35(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-19,22-23H,20-21H2,1H3 |
InChI Key |
YGHUFZWRIYZUEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















